4-decoxy-3-methoxyaniline
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Overview
Description
4-Decoxy-3-methoxyaniline is an organic compound with the molecular formula C15H25NO2 It is a derivative of aniline, characterized by the presence of a methoxy group (-OCH3) and a decyloxy group (-OC10H21) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-decoxy-3-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyaniline.
Alkylation: The methoxyaniline undergoes alkylation with a decyl halide (e.g., decyl bromide) in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to handle greater quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Decoxy-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Decoxy-3-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-decoxy-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular responses.
Affect Gene Expression: Alter gene expression patterns, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: Similar structure but lacks the decyloxy group.
4-Methoxyaniline: Similar structure but lacks the decyloxy group.
4-Decyloxyaniline: Similar structure but lacks the methoxy group.
Uniqueness
4-Decoxy-3-methoxyaniline is unique due to the presence of both methoxy and decyloxy groups on the benzene ring.
Properties
CAS No. |
15382-65-7 |
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Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-decoxy-3-methoxyaniline |
InChI |
InChI=1S/C17H29NO2/c1-3-4-5-6-7-8-9-10-13-20-16-12-11-15(18)14-17(16)19-2/h11-12,14H,3-10,13,18H2,1-2H3 |
InChI Key |
SRXKJCBJURRJSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
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